4-Mercaptobenzoic Acid, Acetoxymethyl Ester
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Overview
Description
4-Mercaptobenzoic Acid, Acetoxymethyl Ester is a chemical compound with the molecular formula C10H10O4S and a molecular weight of 226.25 . It is primarily used in organic synthesis and proteomics research . This compound is known for its unique properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 4-Mercaptobenzoic Acid, Acetoxymethyl Ester involves several steps. One common method includes the esterification of 4-mercaptobenzoic acid with acetoxymethyl chloride under acidic conditions . The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out at a controlled temperature to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
4-Mercaptobenzoic Acid, Acetoxymethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfonic acids under specific conditions.
Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Mercaptobenzoic Acid, Acetoxymethyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 4-Mercaptobenzoic Acid, Acetoxymethyl Ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 4-mercaptobenzoic acid, which can then interact with proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects . The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
4-Mercaptobenzoic Acid, Acetoxymethyl Ester can be compared with other similar compounds, such as:
4-Mercaptobenzoic Acid: The parent compound without the ester group. It has similar chemical properties but different reactivity and applications.
4-Mercaptobenzoic Acid, Methyl Ester: Another ester derivative with different functional groups, leading to variations in reactivity and applications.
4-Mercaptobenzoic Acid, Ethyl Ester: Similar to the acetoxymethyl ester but with an ethyl group, resulting in different chemical and physical properties.
The uniqueness of this compound lies in its specific ester group, which imparts distinct reactivity and applications compared to other similar compounds.
Properties
IUPAC Name |
acetyloxymethyl 4-sulfanylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4S/c1-7(11)13-6-14-10(12)8-2-4-9(15)5-3-8/h2-5,15H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRPHZZMLQHYNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)C1=CC=C(C=C1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652630 |
Source
|
Record name | (Acetyloxy)methyl 4-sulfanylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887406-73-7 |
Source
|
Record name | (Acetyloxy)methyl 4-sulfanylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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